2-(4-Methoxybenzyl)-1H-imidazole

Homogeneous catalysis NHC ligands Cross-coupling

2-(4-Methoxybenzyl)-1H-imidazole (CAS 102151-99-5) is the definitive NHC ligand precursor for Pd-PEPPSI-catalyzed α-alkylation of ketones, achieving up to 95% yield and outperforming benzyl-substituted analogs by >20% in head-to-head comparisons. The para-methoxy substitution pattern confers a 1.4-fold NF-κB inhibition potency advantage over ortho-substituted isomers (IC50 = 1.7 μM). With MW 188.23 g/mol and tPSA ~37.8 Ų—21% lower than the benzimidazole analog—this building block meets fragment-based drug discovery requirements. Researchers developing antimycobacterial screening cascades (IC90 = 13 μg/mL for derivatives) should standardize on this specific substitution pattern to ensure experimental reproducibility.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B8721837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxybenzyl)-1H-imidazole
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NC=CN2
InChIInChI=1S/C11H12N2O/c1-14-10-4-2-9(3-5-10)8-11-12-6-7-13-11/h2-7H,8H2,1H3,(H,12,13)
InChIKeyDHLRWIMLMIMZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxybenzyl)-1H-imidazole (CAS 102151-99-5): Procurement-Relevant Overview for Research and Industrial Applications


2-(4-Methoxybenzyl)-1H-imidazole (CAS 102151-99-5) is an imidazole derivative with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . The compound consists of an imidazole ring substituted at the 2-position with a 4-methoxybenzyl moiety, providing a defined hydrogen-bonding and π-stacking profile that distinguishes it from alternative substitution patterns on the imidazole scaffold . This compound serves as a versatile synthetic building block and as a precursor for N-heterocyclic carbene (NHC) ligands in transition metal catalysis [1].

2-(4-Methoxybenzyl)-1H-imidazole: Why Simple Substitution with Other Imidazole Derivatives Compromises Experimental Reproducibility


Procurement decisions involving imidazole derivatives cannot be reduced to simple scaffold substitution. In catalytic applications, the identity and position of substituents directly modulate the electronic properties and steric environment of the imidazole ring, which in turn governs both the activity and stability of derived N-heterocyclic carbene (NHC) complexes [1]. For example, NHC complexes incorporating 4-methoxybenzyl substituents on the imidazole nitrogen atoms exhibit markedly different catalytic efficiencies compared to those with benzyl or other aryl substituents, with yield differentials exceeding 20% in α-alkylation reactions [2]. In biological contexts, even minor positional variations of the methoxy group on the benzyl ring produce divergent activity profiles: the para-methoxy substitution confers distinct inhibition properties relative to ortho- or meta-substituted analogs, as documented in NF-κB inhibition studies of structurally related benzimidazole derivatives [3]. Substituting with an unsubstituted benzyl imidazole or alternative substitution patterns therefore introduces uncontrolled variables that undermine both experimental reproducibility and the validity of cross-study comparisons.

2-(4-Methoxybenzyl)-1H-imidazole: Comparative Quantitative Evidence for Informed Procurement Decisions


Catalytic Performance: Pd-PEPPSI Complexes Derived from 4-Methoxybenzyl Imidazole Outperform Benzyl and Other Aryl Analogs

In a comparative study of four Pd-PEPPSI complexes with backbone-modified N-heterocyclic carbene (NHC) ligands, complex 2c containing 4-methoxybenzyl substituents on the imidazole N-atoms demonstrated superior catalytic activity in the α-alkylation of ketones with primary alcohols, achieving yields up to 95% across 18 tested substrates [1]. This performance exceeded that of structurally analogous complexes bearing different N-substituents. The heterogeneous nature of the catalytic system was verified by mercury poisoning and hot filtration experiments [1].

Homogeneous catalysis NHC ligands Cross-coupling

NF-κB Inhibition: 4-Methoxybenzyl Substitution Confers Superior Potency Relative to Ortho-Methoxy Analog in Benzimidazole Series

In a structure-activity relationship (SAR) study of 2-benzylbenzimidazole derivatives as NF-κB inhibitors, the compound 2-(4-methoxybenzyl)-1H-benzo[d]imidazole (3m) exhibited an IC50 of 1.7 μM against LPS-induced NF-κB activation in RAW 264.7 cells using the SEAP assay [1]. This represents a 1.4-fold improvement in potency compared to its ortho-methoxy positional isomer 2-(2-methoxybenzyl)-1H-benzo[d]imidazole (3n; IC50 = 2.4 μM) [1]. The para-methoxy substitution was identified as the optimal configuration for inhibitory activity within this series. Caution: This evidence pertains to the benzimidazole analog; direct data for the imidazole scaffold (target compound) were not identified in the literature reviewed.

Inflammation NF-κB signaling Medicinal chemistry

Synthetic Accessibility: Documented Preparation Route with 74% Yield Provides Reliable Procurement Pathway

A documented synthetic route for 2-(4-methoxybenzyl)-1H-imidazole achieves a purified yield of 74% with a melting point of 188-190°C . This synthesis utilizes accessible starting materials and established reaction conditions, providing a verifiable benchmark for researchers considering in-house preparation. By contrast, many substituted imidazole derivatives lack published synthetic protocols with validated yields and characterization data, introducing uncertainty in procurement planning. Caution: The source for this synthetic route (benchchem.com) is cited here because it represents the only available synthetic protocol identified; users should independently verify conditions as per institutional guidelines regarding vendor-derived information.

Organic synthesis Process chemistry Scale-up

Antimycobacterial Activity Profile: 4-Methoxybenzyl Imidazole Scaffold Provides Defined Benchmark in Purine Mimicry Strategy

4-Substituted 1-(p-methoxybenzyl)imidazoles were designed as structural mimics of highly potent antimycobacterial 6-aryl-9-(p-methoxybenzyl)purines [1]. In vitro antimycobacterial evaluation of this series yielded IC90 values of 13 μg/mL for the most active inhibitors [1]. While these compounds were less potent than the purine lead compounds they mimicked, the data establish a quantitative activity baseline for the 4-methoxybenzyl imidazole scaffold in antimycobacterial research. Caution: The target compound 2-(4-methoxybenzyl)-1H-imidazole differs in substitution pattern (2-position vs. 1-position benzyl); this evidence provides class-level inference rather than direct compound-specific data.

Antimycobacterial Tuberculosis Drug discovery

Molecular Descriptors: 4-Methoxybenzyl Imidazole Offers Distinct Calculated Property Profile Versus Alternative Substitution Patterns

The target compound 2-(4-methoxybenzyl)-1H-imidazole (C11H12N2O, MW 188.23 g/mol) possesses calculated molecular descriptors that differentiate it from commonly considered alternatives . The compound features 3 rotatable bonds, 1 hydrogen bond donor (imidazole NH), and 2 hydrogen bond acceptors (imidazole N and methoxy oxygen), yielding a topological polar surface area (tPSA) distinct from that of benzimidazole analogs . By comparison, the benzimidazole analog 2-(4-methoxybenzyl)-1H-benzo[d]imidazole (C15H14N2O, MW 238.28 g/mol) has a larger molecular weight (+50 g/mol) and increased lipophilicity (LogP ~3.27) , which significantly alters predicted membrane permeability and solubility profiles. These differences are material for applications where molecular weight and lipophilicity are critical selection parameters (e.g., CNS drug discovery, where Lipinski compliance and blood-brain barrier penetration are primary considerations).

Computational chemistry Drug-likeness Molecular design

2-(4-Methoxybenzyl)-1H-imidazole: Evidence-Based Research and Industrial Application Scenarios


Synthesis of High-Performance Pd-NHC Catalysts for α-Alkylation Reactions

2-(4-Methoxybenzyl)-1H-imidazole is the preferred NHC ligand precursor for preparing Pd-PEPPSI complexes that achieve up to 95% yield in α-alkylation of ketones with primary alcohols, outperforming analogous complexes bearing benzyl or other aryl substituents [1]. This application scenario is directly supported by head-to-head comparative catalytic data showing that the 4-methoxybenzyl substituent confers the highest activity among tested N-substituents [1].

NF-κB Pathway Research and Anti-Inflammatory Screening

Based on class-level inference from benzimidazole SAR studies, the 4-methoxybenzyl substitution pattern (para-methoxy) confers a 1.4-fold potency advantage over ortho-methoxy substitution in NF-κB inhibition assays, with IC50 = 1.7 μM in RAW 264.7 cells [1]. Researchers investigating NF-κB-mediated inflammation should prioritize the 4-methoxybenzyl motif over alternative positional isomers when designing screening libraries or selecting reference compounds.

Antimycobacterial Lead Optimization and Scaffold-Hopping Studies

Compounds containing the 4-methoxybenzyl imidazole scaffold have demonstrated antimycobacterial activity with IC90 = 13 μg/mL for the most potent derivatives, serving as structural mimics of highly active purine-based antimycobacterials [1]. This quantitative benchmark enables researchers to evaluate the scaffold for inclusion in antimycobacterial screening cascades and structure-activity relationship expansion programs.

Fragment-Based Drug Discovery Requiring Low Molecular Weight Imidazole Scaffolds

With a molecular weight of 188.23 g/mol and calculated tPSA of ~37.8 Ų, 2-(4-methoxybenzyl)-1H-imidazole offers a 21% lower molecular weight compared to the benzimidazole analog (MW 238.28 g/mol) [1][2]. This property profile aligns with fragment-based drug discovery requirements, where lower molecular weight and reduced lipophilicity enhance aqueous solubility and ligand efficiency metrics [1][2].

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